molecular formula C19H19N3O5S3 B5090838 3-PHENYLMETHANESULFONYL-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PROPANAMIDE

3-PHENYLMETHANESULFONYL-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PROPANAMIDE

Cat. No.: B5090838
M. Wt: 465.6 g/mol
InChI Key: NLMJSHQSOCVNMD-UHFFFAOYSA-N
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Description

3-Phenylmethanesulfonyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}propanamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and a phenylmethanesulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenylmethanesulfonyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}propanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzenesulfonamide with 2-bromo-1,3-thiazole under basic conditions to form the intermediate 4-[(1,3-thiazol-2-yl)sulfamoyl]aniline. This intermediate is then reacted with phenylmethanesulfonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Phenylmethanesulfonyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitutions can occur at the phenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

3-Phenylmethanesulfonyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}propanamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-phenylmethanesulfonyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring and a sulfonamide group.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole moiety.

Uniqueness

3-Phenylmethanesulfonyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-benzylsulfonyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S3/c23-18(10-13-29(24,25)14-15-4-2-1-3-5-15)21-16-6-8-17(9-7-16)30(26,27)22-19-20-11-12-28-19/h1-9,11-12H,10,13-14H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMJSHQSOCVNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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